benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate
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Overview
Description
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a cyclohexyl ring, and a cyanopyridine moiety, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate involves its interaction with molecular targets such as CDK12. By inhibiting CDK12, the compound disrupts the coordination of transcription with elongation and mRNA processing, leading to the sensitization of cancer cells to DNA-damaging agents . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea: Another selective CDK12 inhibitor with similar structural features.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: A related compound with a bromine substituent on the pyridine ring.
Uniqueness
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]carbamate |
InChI |
InChI=1S/C20H21N3O3/c21-12-16-6-11-19(22-13-16)26-18-9-7-17(8-10-18)23-20(24)25-14-15-4-2-1-3-5-15/h1-6,11,13,17-18H,7-10,14H2,(H,23,24) |
InChI Key |
VHJGNWMPFZWPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OC3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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